

Introduction: FTO as a Therapeutic Target in Acute Myeloid Leukemia (AML)

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Compound of Interest		
Compound Name:	Fto-IN-10	
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The FTO protein, an Fe(II)- and 2-oxoglutarate-dependent demethylase, is the first identified eraser of N6-methyladenosine (m⁶A), the most prevalent internal modification in mammalian mRNA.[1][2] Dysregulation of FTO activity and the resulting aberrant m⁶A methylation patterns have been strongly implicated in the progression of various cancers, particularly acute myeloid leukemia (AML).[1][3] In certain AML subtypes, such as those with t(11q23)/MLL rearrangements or t(15;17)/PML-RARA fusions, FTO is highly expressed and functions as an oncogene.[1][4] It promotes leukemogenesis by reducing m⁶A levels in the mRNA transcripts of key genes like ASB2 and RARA, thereby regulating their expression.[1][5] This oncogenic role has established FTO as a compelling therapeutic target, spurring the development of small-molecule inhibitors. Among these, the tricyclic benzoic acid series has emerged as a promising scaffold for potent and selective FTO inhibition.[3][6]

Core Structure-Activity Relationship of Tricyclic Benzoic Acid Inhibitors

The development of this inhibitor class began with structure-based design, leading to the identification of FB23 as a highly potent, selective inhibitor of FTO's m⁶A demethylase activity. [7][8] While FB23 demonstrated excellent in vitro potency, its cellular anti-proliferative effect was moderate, prompting further SAR studies to optimize its drug-like properties.[5][9]

The core scaffold of these inhibitors is a tricyclic benzoic acid moiety. Systematic modifications to this core have revealed key structural requirements for potent FTO inhibition and cellular efficacy.



Initial Lead Compound: FB23

FB23 binds directly and selectively to the FTO active site.[7] It exhibits a potent FTO demethylase inhibitory activity with an IC $_{50}$ of 60 nM.[7][8] However, its ability to suppress the growth of AML cell lines was modest, with IC $_{50}$ values of 44.8 μ M in NB4 cells and 23.6 μ M in MONOMAC6 cells.[8][9] This discrepancy was attributed to poor cell permeability, as intracellular concentrations of FB23 were found to be low.[9]

SAR-Guided Optimization

Subsequent research focused on modifying the tricyclic benzoic acid scaffold to improve cellular activity. An analog, 13a, was developed that retained excellent in vitro FTO inhibitory effects comparable to FB23 but exerted a much stronger anti-proliferative effect on AML cells. [5][6] Another derivative, FB23-2, also showed significantly improved cellular activity, inhibiting the proliferation of NB4 and MONOMAC6 cells with IC $_{50}$ values of 0.8 μ M and 1.5 μ M, respectively.[10]

A detailed SAR study on the tricyclic core revealed the following insights:

• Substitutions on the Aromatic A Ring: Modifications at the 6-position of the benzoic acid ring (A ring) with fluoro or methoxy groups had minimal impact on inhibitory activity. In contrast, introducing a 5-nitro group on this ring significantly diminished FTO inhibitory potency.[11]

Data Presentation: Quantitative SAR Summary

The following table summarizes the inhibitory concentrations (IC₅₀) and cellular anti-proliferative activities (GI₅₀/EC₅₀) for key compounds in the tricyclic benzoic acid series.



Compound	FTO IC50 (nM)	Cell Line	Anti- proliferative IC50 (μΜ)	Reference(s)
FB23	60	NB4	44.8	[7][8][9]
MONOMAC6	23.6	[8][9]		
FB23-2	2600	NB4	0.8	[10][12]
MONOMAC6	1.5	[10][12]	_	
MV4-11	1.9 - 5.2 (range)	[9]		
13a	Similar to FB23	AML Cells	Strong antiproliferative effect	[3][5][6]

Experimental Protocols

The evaluation of tricyclic benzoic acid FTO inhibitors involves a series of standardized biochemical and cellular assays.

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This high-throughput assay measures the ability of a compound to inhibit FTO's demethylase activity.[13][14]

- Principle: A non-fluorescent, m⁶A-methylated RNA substrate (e.g., "m⁶A₇-Broccoli") is incubated with recombinant FTO. In the absence of an inhibitor, FTO demethylates the RNA. A fluorescent small molecule (e.g., DFHBI-1T) is then added, which preferentially binds to the demethylated RNA, producing a fluorescent signal. Inhibitors reduce the signal by preventing demethylation.[14]
- · Methodology:
 - \circ Reactions are set up in a 96-well plate format containing assay buffer (e.g., 50 mM HEPES pH 6, 300 μ M 2-oxoglutarate, 300 μ M (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM ascorbic acid). [13][14]



- Recombinant FTO protein (e.g., 0.250 μM) and the m⁶A₇-Broccoli RNA substrate (e.g., 7.5 μM) are added.[13]
- Inhibitors are added across a range of concentrations (e.g., 0.008 to 40 μM).[13]
- The reaction is incubated for 2 hours at room temperature.
- A read buffer containing the fluorescent dye is added, and after a further incubation,
 fluorescence is measured to determine the extent of inhibition.[14]

Cell Proliferation Assay

This assay determines the effect of FTO inhibitors on the growth of cancer cell lines.

- Principle: AML cell lines (e.g., NB4, MONOMAC6) are cultured in the presence of varying concentrations of the inhibitor. Cell viability is measured after a set incubation period (e.g., 72-96 hours) using a colorimetric or fluorometric method.
- Methodology (Example using CellTiter 96 AQueous Assay):
 - AML cells are seeded in 96-well plates.[8]
 - The cells are treated with DMSO (vehicle control) or the FTO inhibitor at various concentrations.[8]
 - Plates are incubated for 24, 48, 72, or 96 hours.[8]
 - The CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay reagent is added to each well.
 - \circ After incubation, the absorbance is read at 490 nm. The results are used to calculate the IC₅₀ value, representing the concentration of inhibitor that causes 50% inhibition of cell growth.

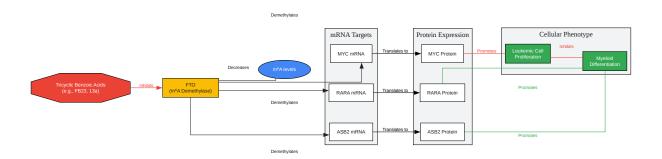
Thermal Shift Assay (TSA)

TSA is used to confirm direct binding of an inhibitor to the FTO protein.[11]



- Principle: The binding of a ligand (inhibitor) typically increases the thermal stability of a protein. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to unfolded proteins.
- Methodology:
 - FTO protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the inhibitor at various concentrations.
 - The temperature is gradually increased in a real-time PCR instrument.
 - As the protein unfolds, the dye binds, and fluorescence increases.
 - The Tm is determined by plotting fluorescence versus temperature. A dose-dependent increase in Tm in the presence of the inhibitor confirms direct binding.[11]

Mandatory Visualizations FTO Signaling Pathway in AML

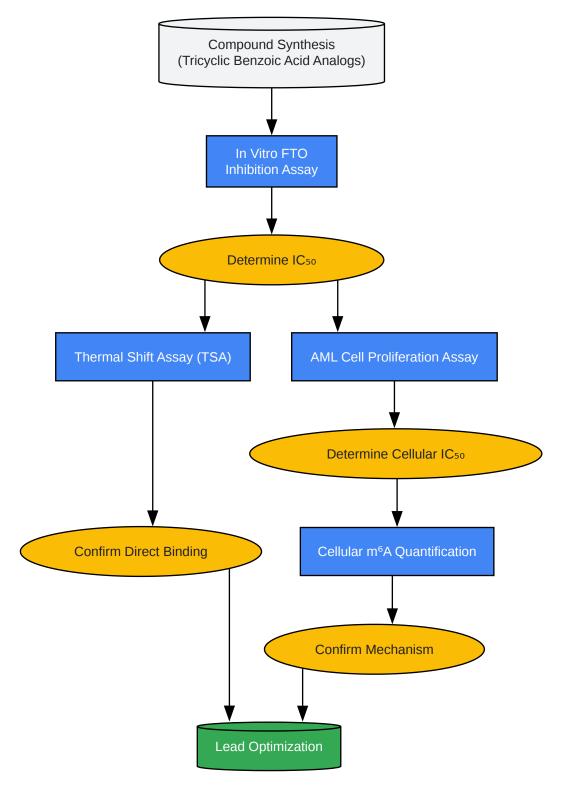


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Caption: FTO inhibition increases m⁶A on target mRNAs, altering protein expression and cell fate.

Experimental Workflow for FTO Inhibitor Evaluation

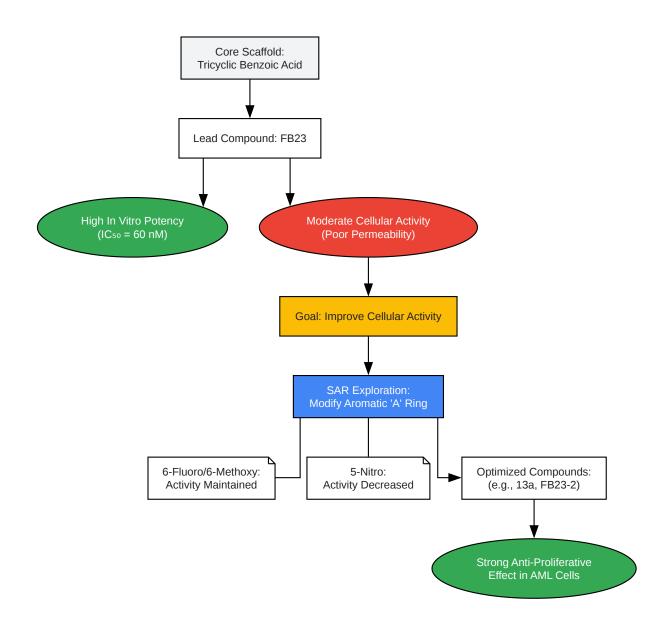




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Caption: Workflow for identifying and validating novel FTO inhibitors.

Logical Flow of Structure-Activity Relationship



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Caption: SAR logic from the initial lead FB23 to optimized analogs.

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